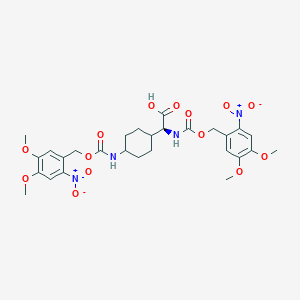
(S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-2-((1s,4R)-4-((((4,5-dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)cyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-2-((1s,4R)-4-((((4,5-dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)cyclohexyl)acetic acid is a complex organic compound that features multiple functional groups, including nitro, methoxy, and carboxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-2-((1s,4R)-4-((((4,5-dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)cyclohexyl)acetic acid typically involves multi-step organic synthesis. The process may include:
Protection and Deprotection Steps: Protecting groups such as benzyl or tert-butoxycarbonyl (BOC) are used to protect reactive functional groups during intermediate steps.
Coupling Reactions: Peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to form amide bonds.
Oxidation and Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction, while oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups can undergo reduction to form amines.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Major Products
Amines: Formed from the reduction of nitro groups.
Alcohols: Formed from the reduction of carboxyl groups.
Substituted Derivatives: Formed from nucleophilic substitution of methoxy groups.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology
It may be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine
Industry
Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-2-((1s,4R)-4-((((4,5-dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)cyclohexyl)acetic acid involves interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-2-((1s,4R)-4-((((4,5-dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)cyclohexyl)propanoic acid
- (S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-2-((1s,4R)-4-((((4,5-dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)cyclohexyl)butanoic acid
Uniqueness
The unique combination of functional groups in (S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-2-((1s,4R)-4-((((4,5-dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)cyclohexyl)acetic acid provides distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Biological Activity
(S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-2-((1s,4R)-4-((((4,5-dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)cyclohexyl)acetic acid is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure, characterized by multiple functional groups such as nitro, methoxy, and amide functionalities, suggests a diverse range of biological activities. This article reviews the biological activity of this compound based on its structural features and relevant research findings.
Structural Overview
The compound's structure includes:
- Nitro groups : Often associated with antimicrobial properties.
- Methoxy groups : Known to enhance bioactivity through various mechanisms.
- Amide linkages : Common in many biologically active compounds, contributing to their pharmacological profiles.
Predicted Biological Activities
The biological activity of this compound can be inferred from its structural characteristics. Similar compounds have demonstrated a variety of biological activities including:
| Activity Type | Description |
|---|---|
| Antimicrobial | Compounds with nitro and methoxy groups often show effectiveness against bacteria and fungi. |
| Anti-inflammatory | Structures resembling this compound have been linked to reduced inflammation in various models. |
| Neurotransmitter Modulation | Cyclohexane derivatives are known for their roles in modulating neurotransmitter systems. |
In Silico Studies
Computer-aided prediction tools such as PASS (Prediction of Activity Spectra for Substances) have been utilized to assess the potential biological activities of this compound. The predictions suggest that it may exhibit significant antimicrobial and anti-inflammatory properties based on its structural similarities with known bioactive compounds.
In Vitro Studies
Recent studies have focused on evaluating the antioxidant properties and enzyme inhibition capabilities of related compounds. For example, derivatives of 4,5-dimethoxy-2-nitrobenzohydrazides were synthesized and tested for their ability to scavenge free radicals and inhibit acetylcholinesterase (AChE). Some derivatives showed potent antioxidant activity comparable to established antioxidants like ascorbic acid .
Case Studies
- Antimicrobial Activity : A study demonstrated that compounds with similar nitrobenzyl structures effectively inhibited the growth of various bacterial strains. The presence of the nitro group was crucial for this activity.
- Enzyme Inhibition : Research into related thiazolidinones indicated that structural modifications could enhance binding affinity to target enzymes involved in bacterial cell wall synthesis, suggesting that similar modifications might be beneficial for this compound .
Understanding the mechanism by which this compound interacts with biological macromolecules is critical for elucidating its therapeutic potential. Interaction studies can reveal how the compound binds to enzymes or receptors, which is essential for optimizing its pharmacological effects.
Properties
Molecular Formula |
C28H34N4O14 |
|---|---|
Molecular Weight |
650.6 g/mol |
IUPAC Name |
(2S)-2-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-[4-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]cyclohexyl]acetic acid |
InChI |
InChI=1S/C28H34N4O14/c1-41-21-9-16(19(31(37)38)11-23(21)43-3)13-45-27(35)29-18-7-5-15(6-8-18)25(26(33)34)30-28(36)46-14-17-10-22(42-2)24(44-4)12-20(17)32(39)40/h9-12,15,18,25H,5-8,13-14H2,1-4H3,(H,29,35)(H,30,36)(H,33,34)/t15?,18?,25-/m0/s1 |
InChI Key |
WZZLZUWKCQPVIL-LAMGQWKJSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)COC(=O)NC2CCC(CC2)[C@@H](C(=O)O)NC(=O)OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)COC(=O)NC2CCC(CC2)C(C(=O)O)NC(=O)OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















